molecular formula C14H22N4O3S B2608391 (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone CAS No. 2034473-99-7

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone

Cat. No.: B2608391
CAS No.: 2034473-99-7
M. Wt: 326.42
InChI Key: XRMHSNSNOONDFE-UHFFFAOYSA-N
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Description

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a complex organic compound that features a benzimidazole core and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the piperazine ring. Common reagents used in these reactions include methylating agents, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, potentially leading to the formation of secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the benzimidazole or piperazine rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is investigated for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with biological targets suggests it might be useful in treating various diseases, although further research is needed to confirm its efficacy and safety.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure makes it a valuable component in the design of advanced materials.

Mechanism of Action

The mechanism of action of (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives and piperazine-containing molecules. Examples might include:

  • (2-methyl-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
  • (4-(methylsulfonyl)piperazin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone

Uniqueness

What sets (2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone apart is its specific combination of functional groups and structural features. This unique arrangement allows for distinct interactions with biological targets and chemical reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methylsulfonylpiperazin-1-yl)-(2-methyl-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O3S/c1-10-15-12-4-3-11(9-13(12)16-10)14(19)17-5-7-18(8-6-17)22(2,20)21/h11H,3-9H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMHSNSNOONDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)CC(CC2)C(=O)N3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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